

"4-(4-Methoxyphenyl)pyrrolidin-2-one" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)pyrrolidin-2-one

Cat. No.: B035458

[Get Quote](#)

An In-Depth Technical Guide to 4-(4-Methoxyphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-(4-Methoxyphenyl)pyrrolidin-2-one**, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles.

Core Compound Identity

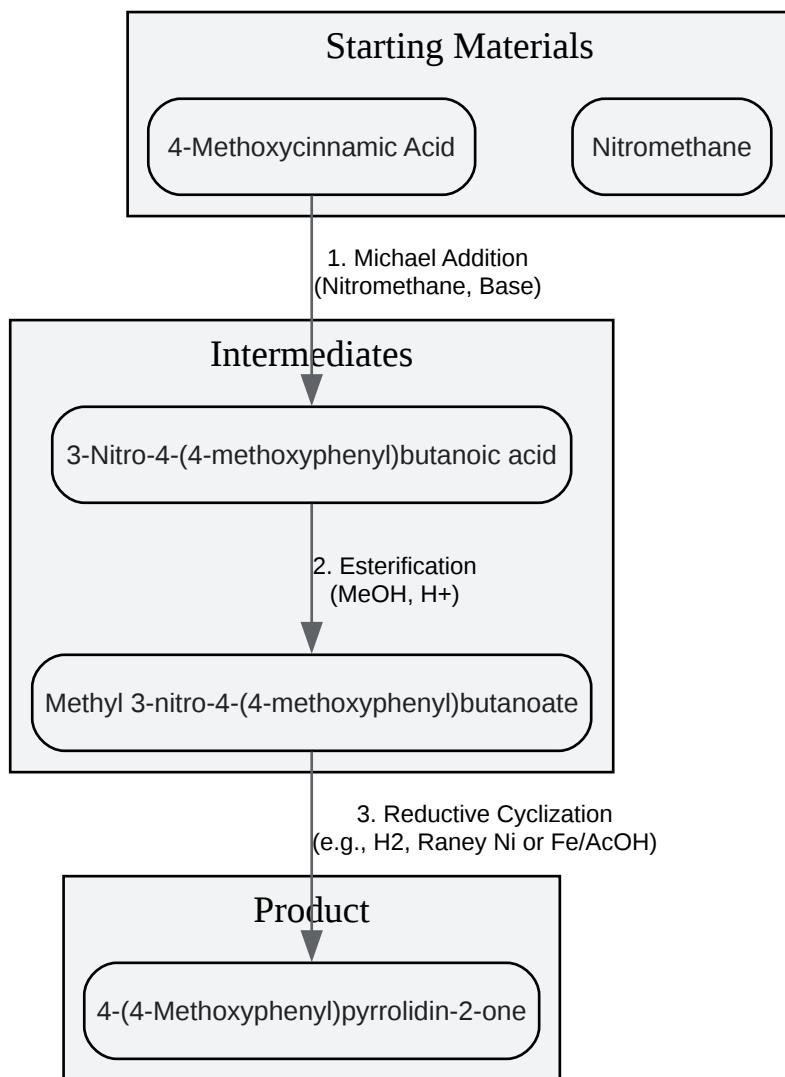
Chemical Name: **4-(4-Methoxyphenyl)pyrrolidin-2-one**

Property	Value	Source
CAS Number	103859-86-5	[1]
Molecular Formula	C ₁₁ H ₁₃ NO ₂	[1]
Molecular Weight	191.23 g/mol	[1]

The structure of **4-(4-Methoxyphenyl)pyrrolidin-2-one** is characterized by a five-membered lactam ring (pyrrolidin-2-one) substituted at the 4-position with a 4-methoxyphenyl group. This scaffold is a recurring motif in a variety of biologically active molecules.

The Pyrrolidinone Core: A Privileged Scaffold in Drug Discovery

The pyrrolidinone ring is a cornerstone in the design of novel therapeutics. Its prevalence in numerous FDA-approved drugs underscores its significance.^[2] This five-membered nitrogen heterocycle offers a unique combination of properties that make it an attractive scaffold for medicinal chemists:


- **Three-Dimensionality:** The non-planar, sp^3 -hybridized nature of the pyrrolidinone ring allows for a more effective exploration of the pharmacophore space compared to flat, aromatic systems. This three-dimensionality can lead to improved binding affinity and selectivity for biological targets.
- **Stereochemical Complexity:** The chiral centers within the pyrrolidinone scaffold introduce stereochemical diversity. Different stereoisomers of a compound can exhibit distinct biological profiles due to their differential interactions with enantioselective proteins.
- **Versatility in Functionalization:** The pyrrolidinone ring can be readily functionalized at various positions, allowing for the fine-tuning of physicochemical and pharmacological properties.

The pyrrolidinone nucleus is a key component in drugs with a wide range of therapeutic applications, including nootropic agents like piracetam, anticonvulsants, and anticancer agents.

Synthesis Strategies for 4-Aryl-Substituted Pyrrolidin-2-ones

The synthesis of 4-aryl-substituted pyrrolidin-2-ones, such as the title compound, can be approached through several established methodologies in organic chemistry. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and the need for stereochemical control. A common and effective strategy involves the Michael addition of a nitroalkane to an α,β -unsaturated ester, followed by reductive cyclization.

A plausible synthetic pathway to **4-(4-Methoxyphenyl)pyrrolidin-2-one** is outlined below. This approach is based on a general method for the synthesis of 4-phenyl-2-pyrrolidone.[3]

[Click to download full resolution via product page](#)

Caption: A potential synthetic workflow for **4-(4-Methoxyphenyl)pyrrolidin-2-one**.

Experimental Protocol: A Generalized Approach

The following protocol outlines a general procedure that can be adapted for the synthesis of **4-(4-Methoxyphenyl)pyrrolidin-2-one**.

Step 1: Michael Addition

- To a solution of 4-methoxycinnamic acid in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.
- Add nitromethane dropwise to the reaction mixture at room temperature.
- Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- Acidify the reaction mixture and extract the product, 3-nitro-4-(4-methoxyphenyl)butanoic acid, with an organic solvent.

Step 2: Esterification

- Dissolve the crude 3-nitro-4-(4-methoxyphenyl)butanoic acid in methanol.
- Add a catalytic amount of a strong acid, such as sulfuric acid.
- Reflux the mixture for several hours.
- Remove the solvent under reduced pressure and purify the resulting methyl ester, if necessary.

Step 3: Reductive Cyclization

- Dissolve the methyl 3-nitro-4-(4-methoxyphenyl)butanoate in a solvent like methanol or acetic acid.
- Add a reducing agent. Common choices include catalytic hydrogenation (e.g., H₂ gas with Raney Nickel or Palladium on carbon) or chemical reduction (e.g., iron powder in acetic acid).
- The reaction is typically carried out at elevated temperature and pressure for catalytic hydrogenation or at reflux for chemical reduction.
- Upon completion of the reaction, filter off the catalyst (if used) and remove the solvent.
- Purify the final product, **4-(4-Methoxyphenyl)pyrrolidin-2-one**, by crystallization or column chromatography.

Physicochemical and Spectroscopic Data

The identity and purity of synthesized **4-(4-Methoxyphenyl)pyrrolidin-2-one** would be confirmed through various analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR spectroscopy is a powerful tool for structural elucidation. The ^1H NMR spectrum of 4-(4'-Methoxyphenyl)-2-pyrrolidinone is available and can be used as a reference for characterization.[\[4\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond of the lactam (around 3200 cm^{-1}), the C=O of the lactam (around 1680 cm^{-1}), and the C-O stretching of the methoxy group.
- Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak $[\text{M}]^+$ expected at $\text{m/z} = 191.23$.

Potential Applications in Drug Development

While specific biological activity data for **4-(4-Methoxyphenyl)pyrrolidin-2-one** is not extensively reported in publicly available literature, the broader class of 4-aryl-pyrrolidin-2-ones has shown promise in various therapeutic areas. The introduction of the 4-methoxyphenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent pyrrolidinone scaffold.

- Central Nervous System (CNS) Activity: The pyrrolidinone core is a well-known pharmacophore for CNS-active agents. For instance, derivatives of 4-hydroxyphenyl-substituted pyrrolidin-2-ones have been investigated as GABA uptake inhibitors, suggesting a potential role in modulating neurotransmission.[\[5\]](#)
- Antimicrobial and Antioxidant Properties: Studies on 1,4-disubstituted pyrrolidin-2-ones containing a 4-methoxyphenyl group at the 1-position have demonstrated antibacterial and antioxidant activities.[\[6\]](#) While the substitution pattern is different, it highlights the potential of the methoxyphenyl-pyrrolidinone combination to yield compounds with these biological effects.
- Enzyme Inhibition: The pyrrolidinone scaffold is present in inhibitors of various enzymes. For example, some pyrrolidinone derivatives are potent inhibitors of dipeptidyl peptidase IV

(DPP-IV), an important target in the treatment of type 2 diabetes.

The 4-methoxyphenyl substituent can engage in specific interactions with biological targets, such as hydrogen bonding and hydrophobic interactions, and can also influence the overall lipophilicity and metabolic stability of the molecule.

Future Directions

Further investigation into the biological activity of **4-(4-Methoxyphenyl)pyrrolidin-2-one** is warranted. Screening this compound against a panel of biological targets, particularly those in the CNS and those related to microbial infections, could reveal novel therapeutic applications. Structure-activity relationship (SAR) studies, involving modification of the methoxy group and the pyrrolidinone ring, would provide valuable insights for the design of more potent and selective analogs.

References

- DiVA portal. (2017-05-15). Synthesis of substituted pyrrolidines. [\[Link\]](#)
- MDPI. (2022-12-02). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [\[Link\]](#)
- LookChem. 1-(4-Methoxyphenyl)pyrrolidin-2-one. [\[Link\]](#)
- SpectraBase. (R)-1-(4-methoxyphenyl)-4-phenylpyrrolidin-2-one. [\[Link\]](#)
- ResearchGate. (2014). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. [\[Link\]](#)
- PubMed. (2013-01-15). Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl) [\[Link\]](#)
- Google Patents. CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE | CymitQuimica [cymitquimica.com]
- 2. merckmillipore.com [merckmillipore.com]

- 3. CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone - Google Patents
[patents.google.com]
- 4. 4-(4'-Methoxyphenyl)-2-pyrrolidinone(103859-86-5) 1H NMR spectrum
[chemicalbook.com]
- 5. Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["4-(4-Methoxyphenyl)pyrrolidin-2-one" CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b035458#4-4-methoxyphenyl-pyrrolidin-2-one-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b035458#4-4-methoxyphenyl-pyrrolidin-2-one-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com